1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one
Description
Properties
CAS No. |
72928-23-5 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-[4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C14H22O/c1-10(2)5-7-13-9-14(12(4)15)8-6-11(13)3/h5-6,13-14H,7-9H2,1-4H3 |
InChI Key |
AAKUUHILWZWNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1CC=C(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclohexenyl Core Construction
The key step in preparing 1-[4-methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one is the formation of the substituted cyclohexene ring. This can be achieved by:
- Diels-Alder cycloaddition of suitable diene and dienophile precursors to form the cyclohexene ring with methyl substituents at defined positions.
- Alkylation reactions to introduce the prenyl (3-methyl-2-butenyl) side chain at the 5-position of the cyclohexene ring. This typically involves allylic alkylation using prenyl halides or prenyl alcohol derivatives under basic or catalytic conditions.
Introduction of Ethanone Group
The ethanone (acetyl) group at the 1-position can be introduced by:
- Friedel-Crafts acylation of the cyclohexene ring using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride.
- Alternatively, oxidation of methyl-substituted cyclohexenes to ketones using reagents like chromium(VI) oxides or manganese dioxide under controlled conditions.
Catalytic and Cascade Reactions
Advanced methods reported in research theses include:
- Use of palladium pincer complexes for catalyzing cycloisomerization and alkylation reactions in aqueous media, enhancing selectivity and yield.
- Cascade amine-exchange and heteroannulation reactions to build complex cyclic structures with functionalized side chains, though these are more common for related enaminoketones.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclohexene ring formation | Diene + dienophile, heat or Lewis acid catalysis | Selectivity for 1,3-cyclohexadiene derivatives |
| Prenyl side chain alkylation | Prenyl halide (e.g., prenyl bromide), base or Pd catalyst | Allylic alkylation under mild conditions |
| Ethanone group introduction | Acetyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) | Friedel-Crafts acylation, moisture sensitive |
| Oxidation to ketone | CrO3, MnO2, PCC in organic solvents | Controlled to avoid over-oxidation |
Analytical Data and Reaction Monitoring
Preparation methods are typically monitored and confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the substitution pattern on the cyclohexene ring and presence of the ethanone group.
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity and molecular weight confirmation.
- Infrared (IR) Spectroscopy : To detect carbonyl stretching frequencies (~1700 cm⁻¹) indicative of the ketone group.
- High-Performance Liquid Chromatography (HPLC) : For reaction progress and product isolation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclohexene ring synthesis | Diels-Alder or cyclization | Diene + dienophile, heat or catalyst | Formation of substituted cyclohexene |
| Prenyl side chain addition | Allylic alkylation | Prenyl halide, base or Pd catalyst | Introduction of 3-methyl-2-butenyl |
| Ethanone group introduction | Friedel-Crafts acylation or oxidation | Acetyl chloride + AlCl3 or oxidants | Formation of ethanone moiety |
| Catalytic cascade reactions | Pd pincer complexes catalysis | Pd catalysts in aqueous or organic media | Enhanced yield and selectivity |
Chemical Reactions Analysis
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperature and pressure.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of complex organic molecules. Its unique structure allows for various reactions, including:
- Alkylation Reactions : The presence of the cyclohexene ring and the ketone functional group enables alkylation processes that can yield various derivatives useful in pharmaceutical chemistry.
- Synthesis of Natural Products : It can be utilized in synthesizing natural products or bioactive compounds due to its structural similarity to certain terpenes and steroids.
Case Study: Synthesis of Terpene Derivatives
Research has demonstrated that derivatives of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one can be synthesized through various catalytic methods. These derivatives exhibit enhanced biological activity and can serve as potential candidates for drug development.
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound finds applications in the fragrance industry. It is used as a fragrance component in perfumes and scented products:
- Fragrance Formulation : Its unique scent profile can enhance the olfactory characteristics of personal care products, candles, and household cleaners.
Case Study: Aroma Profile Evaluation
A study on the sensory evaluation of fragrances containing this compound indicated that it contributes significantly to the overall scent complexity, making it a valuable ingredient in high-end perfumes.
Emerging research suggests that 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one may possess various biological activities:
- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains.
- Cytotoxicity Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development in oncology.
Case Study: Cytotoxicity Testing
In a recent investigation, derivatives of this compound were tested against human cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations, warranting further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction, and gene expression, contributing to its diverse effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Cyclohexenyl Ketones
Key Research Findings
- Synthetic Pathways : Cyclohexenyl ketones are often synthesized via aldol condensation, hydrazine cyclization, or palladium-catalyzed coupling (e.g., 1-(2-((4-methoxyphenyl)ethynyl)phenyl)ethan-1-one in ) .
- Environmental Impact : Analogs like CAS 54464-54-9 are detectable in environmental samples but face analytical challenges due to lack of reference standards .
Biological Activity
1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one, also known by its CAS number 72928-23-5, is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 206.32 g/mol, this compound is primarily used in the fragrance and flavoring industries due to its aromatic properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethanone |
| CAS Number | 72928-23-5 |
| Molecular Formula | |
| Molecular Weight | 206.32 g/mol |
| EINECS Number | 277-057-5 |
Structural Characteristics
The compound features a cyclohexene ring with a ketone functional group, which contributes to its unique chemical behavior and potential biological interactions.
Aromatase Inhibition
Recent studies have highlighted the compound's potential as an aromatase inhibitor. Aromatase is an enzyme critical in the biosynthesis of estrogens from androgens, making it a target for treatments of hormone-dependent cancers, such as breast cancer. In vitro studies have shown that compounds with similar structural features to 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one exhibit significant inhibition of aromatase activity, suggesting that this compound may also possess similar properties .
Antioxidant Properties
Research indicates that compounds containing cyclohexene moieties can exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases . The specific antioxidant capacity of 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one remains to be fully elucidated but warrants further investigation.
Cytotoxicity Studies
Preliminary cytotoxicity studies have indicated that certain derivatives of cyclohexene compounds can induce apoptosis in cancer cell lines. This suggests that 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one may have potential as an anti-cancer agent . However, comprehensive studies are necessary to confirm these effects and determine the underlying mechanisms.
Study on Aromatase Inhibition
In a comparative study evaluating various compounds for their aromatase inhibitory activity, derivatives structurally related to 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethanone showed promising results. The most potent inhibitors demonstrated over 140-fold greater efficacy than standard treatments like aminoglutethimide . These findings suggest that further development of this compound could lead to effective therapeutic agents for estrogen-dependent cancers.
Antioxidant Activity Assessment
A study assessing the antioxidant capacity of cyclohexene derivatives found that several compounds exhibited significant free radical scavenging activity. While specific data on 1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethanone was limited, the structural similarities suggest it may also contribute positively to antioxidant defenses in biological systems .
Q & A
Q. In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays to monitor binding to cytochrome P450 isoforms or kinases, with IC₅₀ determination via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to quantify affinity for GPCRs or nuclear receptors.
Mechanistic studies : - Molecular docking : Predict binding poses using AutoDock or Schrödinger, validated by site-directed mutagenesis of target proteins .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess pharmacokinetic properties .
Advanced: How do substituents (e.g., 3-methyl-2-butenyl) influence the compound's reactivity and bioactivity?
- Lipophilicity : The isoprenoid side chain enhances membrane permeability (logP calculations via HPLC retention times) .
- Steric effects : Bulky substituents reduce nucleophilic attack at the ketone group, verified by comparing reaction rates with analogs lacking the side chain .
- Bioactivity modulation : Replace the 3-methyl-2-butenyl group with shorter/longer chains and compare IC₅₀ values in cytotoxicity assays .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group.
- Solubility : Dissolve in DMSO for biological assays (≤10 mM stock solutions) to prevent aggregation .
Advanced: How can computational chemistry aid in predicting the compound's physicochemical properties?
- logP and pKa : Use software like MarvinSketch or ADMET Predictor to estimate partition coefficients and ionization states .
- Reactivity : Simulate reaction pathways with Gaussian or ORCA to identify susceptible sites for electrophilic/nucleophilic attack .
- Toxicity : Apply QSAR models to predict hepatotoxicity or mutagenicity, validated by in vitro Ames tests .
Advanced: What strategies address low yields in the final acetylation step?
- Catalyst optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .
- Protection/deprotection : Temporarily protect hydroxyl or amine groups in intermediates to prevent undesired acetylation .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
